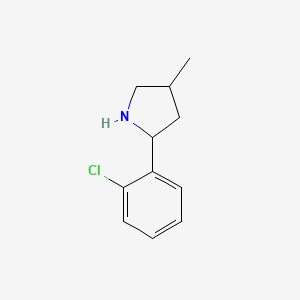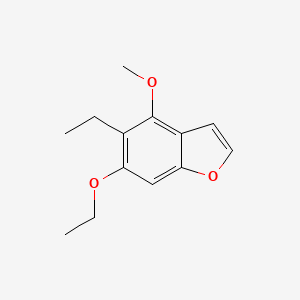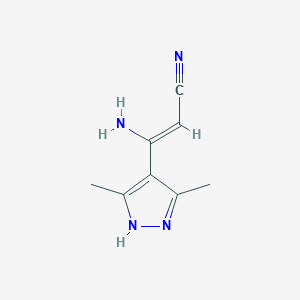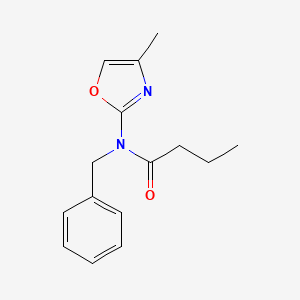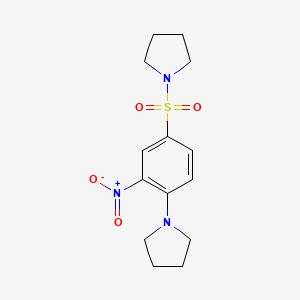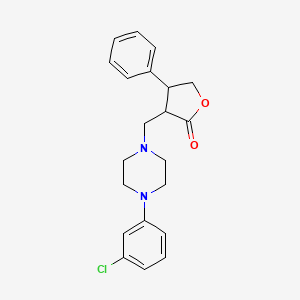
Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a furanone ring, a piperazine moiety, and a chlorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone typically involves a multi-step process. One common method includes the Mannich reaction, where a furanone derivative is reacted with a piperazine derivative and a chlorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. For instance, it has been shown to influence voltage-gated sodium channels, which play a crucial role in neuronal excitability and signal transmission . This interaction can modulate the activity of these channels, leading to potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a chlorophenyl group and potential anticonvulsant activity.
7-bromo-5-(2’-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine: A benzodiazepine derivative with anxiolytic and anticonvulsant properties.
1,2,3-triazole hybrids with amine-ester functionality: Compounds with antimicrobial activity and potential therapeutic applications.
Uniqueness
Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is unique due to its specific combination of a furanone ring, piperazine moiety, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
99518-91-9 |
|---|---|
分子式 |
C21H23ClN2O2 |
分子量 |
370.9 g/mol |
IUPAC名 |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-phenyloxolan-2-one |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-7-4-8-18(13-17)24-11-9-23(10-12-24)14-19-20(15-26-21(19)25)16-5-2-1-3-6-16/h1-8,13,19-20H,9-12,14-15H2 |
InChIキー |
AOTIXLLFVWQUDL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


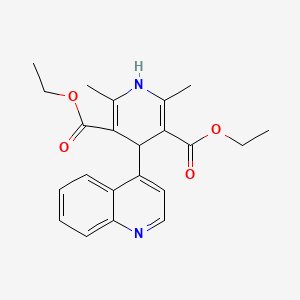
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
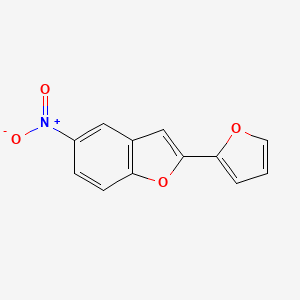
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
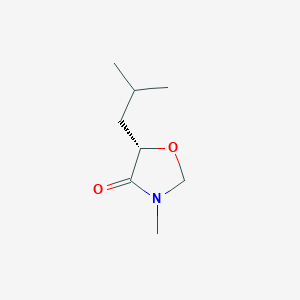

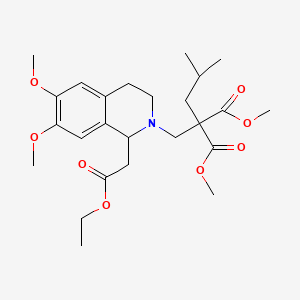
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
